3-Nitro-2-phenyl-2H-chromene
Overview
Description
3-Nitro-2-phenyl-2H-chromene is an organic compound belonging to the class of chromenes, which are oxygen-containing heterocycles This compound is characterized by a nitro group (-NO2) and a phenyl group (-C6H5) attached to the chromene ring
Mechanism of Action
Target of Action
The primary target of 3-Nitro-2-phenyl-2H-chromene is Trypanosoma cruzi glucokinase (TcGlcK) . TcGlcK is a potential drug target because its product, d-glucose-6-phosphate, serves as a key metabolite in various biochemical pathways .
Mode of Action
This compound interacts with TcGlcK, inhibiting its function . This inhibition disrupts the normal metabolic processes of the Trypanosoma cruzi parasite, which relies on the product of TcGlcK for survival .
Biochemical Pathways
The compound affects the pentose phosphate pathway, glycolysis, and gluconeogenesis . These pathways are crucial for the survival and proliferation of the Trypanosoma cruzi parasite. By inhibiting TcGlcK, these pathways are disrupted, leading to the death of the parasite .
Result of Action
The result of the action of this compound is the inhibition of the growth of the Trypanosoma cruzi parasite . This is achieved by inhibiting the function of TcGlcK, disrupting crucial metabolic pathways, and leading to the death of the parasite .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors.
Biochemical Analysis
Biochemical Properties
3-Nitro-2-phenyl-2H-chromene interacts with various biomolecules, most notably with enzymes such as Trypanosoma cruzi glucokinase . This interaction is characterized by the inhibition of the enzyme, which plays a crucial role in the pentose phosphate pathway, glycolysis, and gluconeogenesis .
Cellular Effects
The effects of this compound on cells are significant. It exhibits notable in vitro trypanocidal activity over the Trypanosoma cruzi infective form, including trypomastigotes and intracellular amastigotes . This compound influences cell function by inhibiting key metabolic pathways, thereby affecting the survival and proliferation of the pathogen .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression . It inhibits Trypanosoma cruzi glucokinase, a key enzyme in the organism’s metabolism . This inhibition disrupts the normal metabolic processes of the pathogen, leading to its eventual death .
Temporal Effects in Laboratory Settings
It has been observed that this compound exhibits sustained inhibitory effects on Trypanosoma cruzi glucokinase .
Metabolic Pathways
This compound is involved in the metabolic pathways of Trypanosoma cruzi, specifically the pentose phosphate pathway, glycolysis, and gluconeogenesis . It inhibits Trypanosoma cruzi glucokinase, thereby disrupting these metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 3-nitro-2-phenyl-2H-chromene involves the reaction of salicylic aldehydes with conjugated nitroalkenes in the presence of bases. This process includes the nucleophilic addition of the phenolate anion to the nitroalkene molecule, followed by an intramolecular Henry reaction, leading to the formation of 4-hydroxy-3-nitrochromane. Dehydration of this intermediate provides the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. Microwave-assisted synthesis has been explored to enhance reaction efficiency, reduce reaction times, and increase yields .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-2-phenyl-2H-chromene undergoes various chemical reactions, including:
Michael Addition: This reaction involves the addition of nucleophiles to the β-nitrostyrene fragment of the chromene ring.
Substitution: Substitution reactions can occur at the nitro group or the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Bases: Triethylamine and other mild bases are commonly used in Michael addition reactions.
Oxidizing Agents: Aerial oxidation is often employed for oxidation reactions.
Major Products
Coumarin-Chromene Hybrids: Formed from the Michael addition of 4-hydroxycoumarin.
Oxidized Derivatives: Various oxidized forms of the chromene ring.
Scientific Research Applications
Medicinal Chemistry: The compound and its analogues have shown promising antitrypanosomal activity, particularly against Trypanosoma cruzi, the causative agent of Chagas disease.
Biological Research: The compound is used as a scaffold for designing bioactive molecules with potential therapeutic applications.
Industrial Applications: Due to its versatile chemical reactivity, 3-nitro-2-phenyl-2H-chromene is used in the synthesis of various heterocyclic compounds and materials.
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethyl-3-nitro-2H-chromene: This compound has similar chemical properties but exhibits different reactivity in certain reactions, such as forming only endo chromeno[3,4-c]pyrrolidines in Michael addition reactions.
3-Nitro-2-(trichloromethyl)-2H-chromene: This compound reacts with azomethine ylides to form Michael adducts with specific stereochemistry.
Uniqueness
3-Nitro-2-phenyl-2H-chromene is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its ability to inhibit Trypanosoma cruzi glucokinase and its potential as a scaffold for designing bioactive molecules make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-nitro-2-phenyl-2H-chromene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-16(18)13-10-12-8-4-5-9-14(12)19-15(13)11-6-2-1-3-7-11/h1-10,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXCGRAUCRLSRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=CC3=CC=CC=C3O2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80973107 | |
Record name | 3-Nitro-2-phenyl-2H-1-benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80973107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57543-84-7 | |
Record name | 3-Nitro-2-phenyl-2H-1-benzopyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57543-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1-Benzopyran, 3-nitro-2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitro-2-phenyl-2H-1-benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80973107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-Nitro-2-phenyl-2H-chromene a promising scaffold for drug discovery?
A1: Research indicates that the this compound scaffold demonstrates potential as an inhibitor of Trypanosoma cruzi glucokinase (TcGlcK), making it an attractive starting point for developing new drugs against Chagas disease. [] This is because TcGlcK plays a crucial role in the parasite's metabolism, and inhibiting this enzyme can disrupt its survival. []
Q2: How does this compound interact with TcGlcK?
A2: While the exact mechanism is still under investigation, studies show that this compound analogs exhibit inhibitory activity against TcGlcK. [] Further research is needed to determine the precise binding interactions and mode of inhibition.
Q3: What is the structure of this compound?
A3: this compound consists of a chromene core with a nitro group at the 3-position and a phenyl group at the 2-position. Its molecular formula is C15H11NO3, and its molecular weight is 253.25 g/mol. []
Q4: Are there any spectroscopic data available for this compound?
A4: While specific spectroscopic data aren't provided in the abstracts, the structures of synthesized compounds, including some this compound analogs, have been confirmed by various techniques, including NMR, IR, and HRMS. []
Q5: What modifications to the this compound structure have been explored, and how do they impact its activity?
A5: Researchers have investigated the impact of single-point modifications on the this compound scaffold, observing variations in TcGlcK inhibition and antitrypanosomal activity. [] These Structure-Activity Relationship (SAR) studies guide the optimization of this scaffold for improved potency and selectivity.
Q6: Has this compound shown activity against other parasites besides Trypanosoma cruzi?
A6: Yes, certain this compound analogs have demonstrated in vitro activity against the bloodstream form of Trypanosoma brucei brucei, the parasite responsible for human African trypanosomiasis. [] This finding suggests a potential broader application of this scaffold in developing antiparasitic drugs.
Q7: Have any this compound derivatives shown promising antiproliferative activity?
A7: Research suggests that specific this compound structures have demonstrated antiproliferative effects and induced apoptosis in Burkitt's lymphoma cell lines. [] This finding highlights the potential of this chemical class in developing anticancer agents.
Q8: What synthetic approaches are commonly employed for preparing 3-Nitro-2-phenyl-2H-chromenes and their derivatives?
A8: A variety of synthetic methods have been explored, including:
- Intermolecular 1,3-dipolar cycloaddition: This approach utilizes N-tosylhydrazones and this compound to yield diverse 1-aryl-4-phenyl-2,4-dihydro-chromeno[3,4-c]pyrazoles. []
- Reaction with Salicylaldehyde: This method involves reacting ω-nitrostyrene and various pyrimidine derivatives with salicylaldehyde to generate 3-nitro-2H-chromene derivatives with substitutions at the 2-position. []
- One-pot Michael addition–oxidation: This technique enables the synthesis of coumarin–chromene hybrid compounds by reacting 4-hydroxycoumarin with this compound. []
Q9: How does the substituent at the 2-position of 3-Nitro-2H-chromene affect its reactivity?
A9: The nature of the substituent at the 2-position significantly influences the reactivity of 3-Nitro-2H-chromenes. For instance, while 3-nitro-2-phenyl-2H-chromenes readily undergo [3+2]-cycloaddition reactions with stabilized azomethine ylides, 2-trifluoromethyl and 2-trichloromethyl substituted analogs exhibit different reactivity profiles. []
Q10: Has the [3+2]-cycloaddition reaction of 3-Nitro-2-phenyl-2H-chromenes been studied computationally?
A10: Yes, the mechanism and stereoselectivity of the polar [3+2] cycloaddition reaction between N,N'-cyclic azomethine imines and this compound have been investigated using molecular electron density theory. [] These studies provide valuable insights into the factors governing the reaction pathway and stereochemical outcome.
Q11: Have there been any studies on the photochemical reactivity of 3-Nitro-2-phenyl-2H-chromenes?
A11: Yes, researchers have explored the photoreactions of this compound in methanol. [] These studies aim to understand the compound's behavior upon light exposure, which could have implications for its stability and potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.